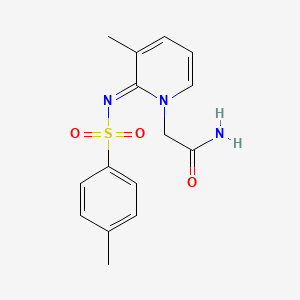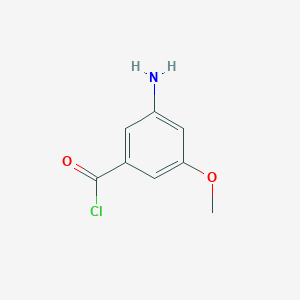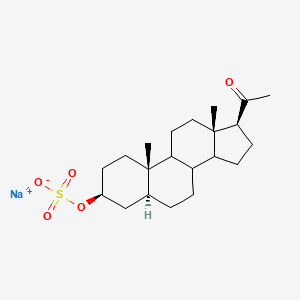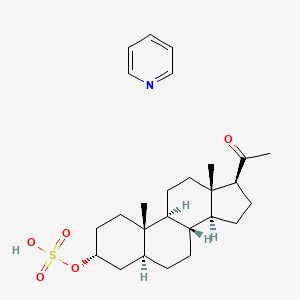
Sp-8-Br-cGMPS
Overview
Description
Sp-8-Bromo-cyclic guanosine monophosphorothioate is a synthetic analogue of cyclic guanosine monophosphate. It acts as an agonist for cyclic guanosine monophosphate-gated cation channels with an effective concentration of 106.5 micromolar. This compound is known for its ability to induce currents but does not stabilize channel open states as effectively as a full agonist .
Mechanism of Action
Target of Action
Sp-8-Br-cGMPS is a potent, selective activator of cGMP-dependent protein kinases (PKG) . It also inhibits the retinal cGMP-gated ion channel . These targets play crucial roles in various cellular processes, including signal transduction and ion transport.
Mode of Action
This compound interacts with its targets by mimicking the natural signal molecule cyclic GMP . It activates PKG Iα and Iß with similar activation constants . It inhibits the retinal cgmp-gated ion channel, thus discriminating between both receptors .
Biochemical Pathways
The activation of PKG by this compound can lead to various downstream effects, depending on the specific cellular context. For instance, it can modulate the activity of other proteins through phosphorylation, influencing various biochemical pathways .
Pharmacokinetics
This compound exhibits high lipophilicity and good membrane permeability, while still being soluble in aqueous solvents . This property enhances its bioavailability, allowing it to effectively reach and interact with its targets.
Result of Action
The activation of PKG and inhibition of the retinal cGMP-gated ion channel by this compound can lead to various molecular and cellular effects. For instance, it can influence signal transduction processes, modulate ion transport, and potentially interfere with many cell regulation processes .
Action Environment
This compound is chemically stable under conditions of biological systems and media . For instance, its lipophilicity and membrane permeability can be affected by the lipid composition of cell membranes. Additionally, its stability and action can be influenced by the pH and temperature of its environment .
Biochemical Analysis
Biochemical Properties
Sp-8-Br-cGMPS plays a significant role in biochemical reactions. It is an activator of protein kinase G Iα and Iβ with a K of 2.6 and 2.5 μM, respectively . It also inhibits retinal cGMP-gated ion channels . The compound is metabolically stable due to phosphorothioate modification .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a potent, selective activator of cGMP-dependent protein kinases but inhibits the retinal cGMP-gated ion channel .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates cGMP-dependent protein kinases Iα and Iβ . It also inhibits retinal cGMP-gated ion channels . The compound is resistant to mammalian cyclic nucleotide-dependent phosphodiesterases .
Temporal Effects in Laboratory Settings
This compound is chemically stable under conditions of biological systems and media . Nevertheless, solutions should be stored in the refrigerator and should be lyophilized and frozen for longer storage periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is a membrane-permeable compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sp-8-Bromo-cyclic guanosine monophosphorothioate involves the bromination of cyclic guanosine monophosphate followed by the introduction of a phosphorothioate group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a suitable solvent like dimethylformamide. The phosphorothioate group is introduced using reagents like thiophosphoryl chloride under controlled conditions .
Industrial Production Methods
Industrial production of Sp-8-Bromo-cyclic guanosine monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk quantities and purified using techniques like high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions
Sp-8-Bromo-cyclic guanosine monophosphorothioate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of Sp-8-Bromo-cyclic guanosine monophosphorothioate .
Scientific Research Applications
Sp-8-Bromo-cyclic guanosine monophosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the properties and functions of cyclic guanosine monophosphate analogues.
Biology: Employed in research on cyclic nucleotide-gated ion channels and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic applications in diseases related to cyclic guanosine monophosphate signaling pathways.
Industry: Utilized in the development of new drugs and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-cyclic guanosine monophosphate: Another analogue of cyclic guanosine monophosphate, but without the phosphorothioate group.
8-pCPT-cyclic guanosine monophosphate: A cyclic guanosine monophosphate analogue with a different substituent group.
Uniqueness
Sp-8-Bromo-cyclic guanosine monophosphorothioate is unique due to the presence of both the bromine atom and the phosphorothioate group. This combination enhances its lipophilicity and membrane permeability compared to other cyclic guanosine monophosphate analogues. Additionally, it is resistant to degradation by phosphodiesterases, making it a valuable tool in research .
Properties
IUPAC Name |
sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTSSROWUAICIL-YKHKOMLCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849601 | |
| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153660-03-8 | |
| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








